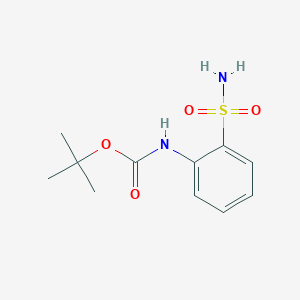
tert-Butyl (2-sulfamoylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-sulfamoylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a sulfamoylphenyl group, and a carbamate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfamoylphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-sulfamoylphenyl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carbamate linkage, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-(2-sulfamoylphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The carbamate linkage can be hydrolyzed in vivo to release the active drug molecule.
Industry: In the pharmaceutical industry, tert-butyl N-(2-sulfamoylphenyl)carbamate is used in the synthesis of various drug intermediates. Its stability and ease of removal make it a preferred choice for protecting amine functionalities during drug synthesis .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-sulfamoylphenyl)carbamate primarily involves its role as a protecting group. The carbamate linkage is stable under a variety of conditions but can be selectively cleaved using strong acids or bases. This selective cleavage allows for the controlled release of the protected amine, facilitating subsequent chemical transformations .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(2-sulfamoylphenyl)carbamate.
Carboxybenzyl carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: tert-Butyl N-(2-sulfamoylphenyl)carbamate is unique due to the presence of the sulfamoylphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C11H16N2O4S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
GNBKXFYQUGBXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



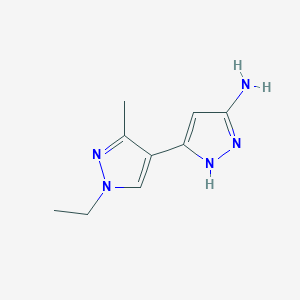
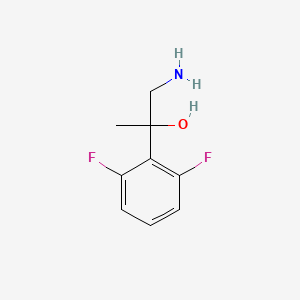
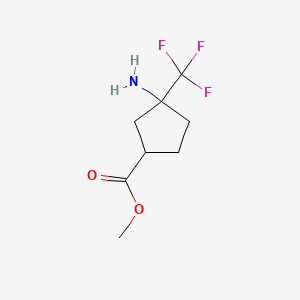
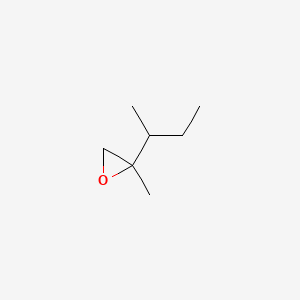
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)

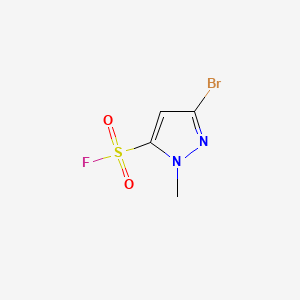
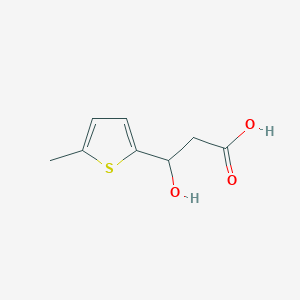
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)



